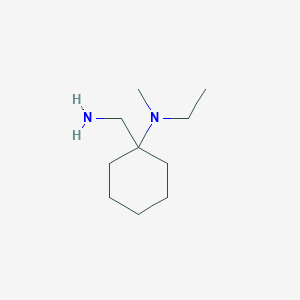

1-(aminomethyl)-N-ethyl-N-methylcyclohexanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "1-(aminomethyl)-N-ethyl-N-methylcyclohexanamine" is a derivative of cyclohexane, which is a saturated six-membered ring compound. This particular derivative contains an aminomethyl group attached to the cyclohexane ring, as well as N-ethyl and N-methyl groups attached to the nitrogen atom of the aminomethyl group. The structure of this compound suggests that it could exhibit interesting chemical and physical properties due to the presence of the cyclohexane ring and the substituted amine.

Synthesis Analysis

The synthesis of related cyclohexane derivatives has been reported in the literature. For instance, optically active aminomethylcyclohexylamine derivatives have been synthesized and used to prepare metal complexes . The synthesis involves stereoselective preparation and can lead to the formation of various isomers, which are important for the study of their properties and potential applications. Additionally, the synthesis of aminocyclohexyl derivatives via enzymatic resolution has been described, which also highlights the importance of stereochemistry in these compounds .

Molecular Structure Analysis

The molecular structure of cyclohexane derivatives is crucial as it can influence the compound's reactivity and interaction with other molecules. The crystal structures of related compounds have been determined, showing the equatorial disposition of certain groups and specific torsion angles . The conformation of the cyclohexane ring, such as the equatorial C1–C2 bond, plays a significant role in the properties of the compound and its complexes . The molecular structure can also affect the compound's photochemical behavior, as seen in studies of bichromophoric anthracenes linked to aminomethyl groups .

Chemical Reactions Analysis

Cyclohexane derivatives can participate in a variety of chemical reactions. For example, the reaction between aminomethylcyclohexane diols and phenyl isothiocyanate leads to the formation of spiro derivatives and a complex multicomponent equilibrium system involving Schiff bases and other cyclic compounds . The photochemistry of amino-linked bichromophoric anthracenes demonstrates the ability of these compounds to undergo intramolecular cycloaddition and cycloreversion, which are influenced by the solvent polarity and the presence of electron-donating or -withdrawing groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-(aminomethyl)-N-ethyl-N-methylcyclohexanamine" and its related compounds are influenced by their molecular structure. The presence of the aminomethyl group and the substituted amine can affect the compound's solubility, boiling point, and melting point. The optical activity of these compounds is also of interest, as it can lead to the formation of chiral centers, which are important in the development of pharmaceuticals and other applications . The photochemical properties, such as fluorescence and quantum yields, are affected by the molecular structure and the environment, as demonstrated by the behavior of amino-linked bichromophoric anthracenes .

Aplicaciones Científicas De Investigación

Structural Analysis and Conformation

Research has delved into the structural aspects and conformations of various amines, including compounds derived from N-(1-phenylethyl)cyclohexanamine and its derivatives. These studies are crucial for understanding the stereochemistry and physical properties of these compounds, as they were prepared without stereoselective induction, allowing for the observation of all expected stereoisomers. The structural assignments were established using NMR techniques, providing detailed insights into the molecular structure of these compounds (Montalvo-González, Iniestra-Galindo, & Ariza-Castolo, 2010).

Analytical Characterizations of Arylcyclohexylamines

Significant efforts have been directed towards the analytical characterization of arylcyclohexylamines, which have gained attention as 'research chemicals' (RCs). These compounds, perceived as ketamine-like dissociative substances, are believed to act predominantly via antagonism of the NMDA receptor. The research involves the synthesis and comprehensive analytical characterization, including gas chromatography, high-performance liquid chromatography coupled with mass spectrometry, and other spectroscopic techniques. The distinction of positional isomers under various analytical conditions has been a focal point of these studies (Wallach et al., 2016).

Synthesis and Chemical Reactions

Studies have also been focused on the synthesis and reactions involving related aminomethyl functionalized compounds. For instance, the preparation of aminomethyl functionalized silanes based on α-lithiated amine and the reactions involving these silanes have been detailed, highlighting their potential applications in various chemical syntheses. The sensitivity of these compounds towards Si-C bond cleavage and the formation of different configurations of the stereogenic nitrogen atom have been key aspects of these studies (Gessner & Strohmann, 2012).

Mecanismo De Acción

Target of Action

1-(aminomethyl)-N-ethyl-N-methylcyclohexanamine, also known as Gabapentin, primarily targets a subset of calcium channels . These channels play a crucial role in the transmission of signals in the nervous system. By interacting with these channels, Gabapentin can influence the activity of neurons and other cells in the nervous system .

Mode of Action

Gabapentin acts by decreasing the activity of these calcium channels . This action reduces the release of excitatory neurotransmitters, thereby decreasing neuronal excitability. This mechanism is thought to contribute to Gabapentin’s ability to alleviate seizures and neuropathic pain .

Biochemical Pathways

For instance, it can affect the release of neurotransmitters, the excitability of neurons, and the transmission of signals in the nervous system .

Pharmacokinetics

Gabapentin’s pharmacokinetic properties include a bioavailability of 27–60%, which is inversely proportional to the dose . The drug is excreted by the kidneys . These properties influence the drug’s bioavailability and its duration of action in the body.

Result of Action

The molecular and cellular effects of Gabapentin’s action include a decrease in neuronal excitability and a reduction in the release of excitatory neurotransmitters . These effects can result in the alleviation of symptoms in conditions such as partial seizures and neuropathic pain .

Action Environment

The action, efficacy, and stability of Gabapentin can be influenced by various environmental factors. For example, the presence of other drugs can affect Gabapentin’s absorption, distribution, metabolism, and excretion. Additionally, individual factors such as the patient’s age, kidney function, and overall health status can also influence the drug’s action .

Propiedades

IUPAC Name |

1-(aminomethyl)-N-ethyl-N-methylcyclohexan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-3-12(2)10(9-11)7-5-4-6-8-10/h3-9,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRJZFGMWHRHSRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C1(CCCCC1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649217 |

Source

|

| Record name | 1-(Aminomethyl)-N-ethyl-N-methylcyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(aminomethyl)cyclohexyl]-N-ethyl-N-methylamine | |

CAS RN |

363626-93-1 |

Source

|

| Record name | 1-(Aminomethyl)-N-ethyl-N-methylcyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

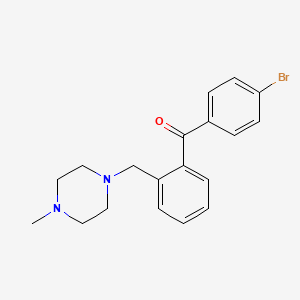

![3'-Bromo-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1292943.png)